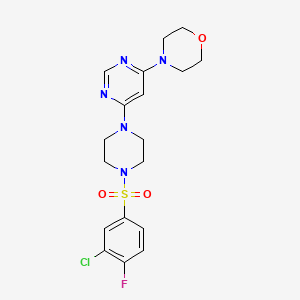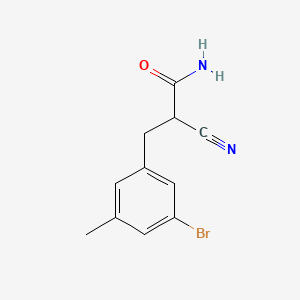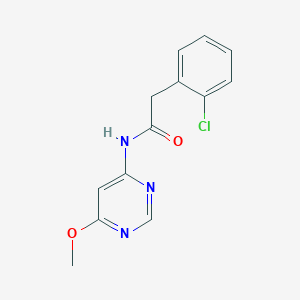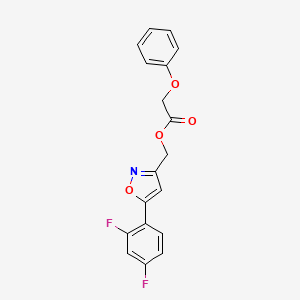![molecular formula C21H18BrN3O6S2 B2597107 Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate CAS No. 893789-43-0](/img/no-structure.png)
Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C21H18BrN3O6S2 and its molecular weight is 552.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Synthesis
Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate is a compound involved in the synthesis of various antimicrobial agents. For instance, compounds synthesized using similar chemical structures have been screened for antibacterial and antifungal activities against microbes like Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007). Another study synthesized N-substituted derivatives of similar compounds, which displayed significant antimicrobial activity and lesser toxicity, indicating potential for biological applications (Rehman et al., 2016).
Antimicrobial Activity of Derivatives
Derivatives of similar compounds have been used to create antimicrobial agents with specific activities. For instance, arylazopyrazole pyrimidone clubbed heterocyclic compounds synthesized from similar structures demonstrated antimicrobial efficacy against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Synthesis of Antifolates for Antitumor Activity
The synthesis of antifolate compounds, which are potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents, has been conducted using similar compounds. These antifolates have shown promising results in inhibiting the growth of tumor cells in vitro, demonstrating their potential in cancer treatment (Gangjee et al., 2007).
Antioxidant Activity
Compounds synthesized from this compound have also been screened for their antioxidant activity. These compounds were characterized based on spectral data and showed promising antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).
Herbicide Degradation
A study on chlorimuron-ethyl, a compound structurally similar to this compound, highlighted its degradation by Aspergillus niger, an important aspect for agricultural applications (Sharma, Banerjee, & Choudhury, 2012).
Wirkmechanismus
Target of Action
The primary targets of Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate Based on its structural similarity to other compounds, it may interact with certain enzymes or receptors in the body .
Mode of Action
The exact mode of action of This compound It may involve interactions with its targets that lead to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by This compound Based on its structural similarity to other compounds, it may influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties would have a significant impact on the compound’s bioavailability .
Result of Action
The molecular and cellular effects of This compound It may lead to changes in cellular processes and functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . These factors could include temperature, pH, and the presence of other compounds .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate involves the reaction of 4-bromobenzenesulfonyl chloride with 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol to form 5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol. This intermediate is then reacted with acetyl chloride to form 5-[(4-bromophenyl)sulfonyl]-6-oxo-N-acetyl-1,6-dihydropyrimidine-2-thiol. The final step involves the reaction of this intermediate with ethyl 2-amino-3-benzoylbenzoate to form Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate.", "Starting Materials": [ "4-bromobenzenesulfonyl chloride", "5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol", "acetyl chloride", "ethyl 2-amino-3-benzoylbenzoate" ], "Reaction": [ "Step 1: 4-bromobenzenesulfonyl chloride is reacted with 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base such as triethylamine to form 5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol.", "Step 2: 5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol is reacted with acetyl chloride in the presence of a base such as triethylamine to form 5-[(4-bromophenyl)sulfonyl]-6-oxo-N-acetyl-1,6-dihydropyrimidine-2-thiol.", "Step 3: 5-[(4-bromophenyl)sulfonyl]-6-oxo-N-acetyl-1,6-dihydropyrimidine-2-thiol is reacted with ethyl 2-amino-3-benzoylbenzoate in the presence of a base such as triethylamine to form Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate." ] } | |
CAS-Nummer |
893789-43-0 |
Molekularformel |
C21H18BrN3O6S2 |
Molekulargewicht |
552.41 |
IUPAC-Name |
ethyl 2-[[2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H18BrN3O6S2/c1-2-31-20(28)15-5-3-4-6-16(15)24-18(26)12-32-21-23-11-17(19(27)25-21)33(29,30)14-9-7-13(22)8-10-14/h3-11H,2,12H2,1H3,(H,24,26)(H,23,25,27) |
InChI-Schlüssel |
IQDHEYWWDPJVSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2597027.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2597028.png)
![3-amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597029.png)

![methyl 2,4-dimethyl-5-{[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B2597033.png)
![4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2597034.png)
![2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2597035.png)

![1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2597039.png)
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597041.png)

![2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2597045.png)
![1-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2597046.png)